molecular formula C11H15N3O4S B13242622 N-[2-(Cyclopropylamino)ethyl]-2-nitrobenzene-1-sulfonamide

N-[2-(Cyclopropylamino)ethyl]-2-nitrobenzene-1-sulfonamide

Cat. No.: B13242622
M. Wt: 285.32 g/mol
InChI Key: TXNMIAPNKFHFGC-UHFFFAOYSA-N
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Description

Key Structural Features:

  • Molecular formula : $$ \text{C}{11}\text{H}{15}\text{N}{3}\text{O}{4}\text{S} $$ (calculated exact mass: 285.32 g/mol).
  • SMILES notation : $$ \text{O=S(=O)(C1=CC=CC=C1N+[O-])NCCNC2CC2} $$, encoding the ortho-nitro substitution and cyclopropylaminoethyl side chain.
  • Hybridization states : The sulfonamide sulfur adopts a tetrahedral geometry ($$ sp^3 $$), while the nitro group’s nitrogen is $$ sp^2 $$-hybridized. The cyclopropane ring introduces significant angle strain, influencing conformational dynamics.

Properties

Molecular Formula

C11H15N3O4S

Molecular Weight

285.32 g/mol

IUPAC Name

N-[2-(cyclopropylamino)ethyl]-2-nitrobenzenesulfonamide

InChI

InChI=1S/C11H15N3O4S/c15-14(16)10-3-1-2-4-11(10)19(17,18)13-8-7-12-9-5-6-9/h1-4,9,12-13H,5-8H2

InChI Key

TXNMIAPNKFHFGC-UHFFFAOYSA-N

Canonical SMILES

C1CC1NCCNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Route 1: Direct Sulfonylation

Reagents :

  • 2-Nitrobenzenesulfonyl chloride
  • N-(2-Aminoethyl)cyclopropylamine
  • Base (e.g., triethylamine, pyridine)
  • Solvent (e.g., dichloromethane, tetrahydrofuran)

Procedure :

  • Dissolve N-(2-aminoethyl)cyclopropylamine (1.0 equiv) in anhydrous dichloromethane under nitrogen.
  • Add triethylamine (2.0 equiv) to scavenge HCl.
  • Slowly add 2-nitrobenzenesulfonyl chloride (1.1 equiv) dropwise at 0°C.
  • Stir at room temperature for 12–18 hours.
  • Quench with water, extract with dichloromethane, dry (Na₂SO₄), and concentrate.
  • Purify via recrystallization (ethanol/water) or silica gel chromatography.

Key Considerations :

  • Excess sulfonyl chloride ensures complete conversion.
  • Steric hindrance from the cyclopropyl group may necessitate extended reaction times.

Route 2: Stepwise Protection-Deprotection

For substrates with competing reactive sites (e.g., secondary amines), a protection strategy may enhance selectivity:

  • Protect the cyclopropylamine as a tert-butoxycarbonyl (Boc) derivative.
  • Perform sulfonylation on the primary amine.
  • Deprotect the Boc group using trifluoroacetic acid.

Advantages :

  • Minimizes side reactions.
  • Improves yield in sterically challenging systems.

Optimization Parameters

Parameter Optimal Conditions Impact on Yield
Solvent Dichloromethane High solubility for both reagents
Temperature 0°C → RT Prevents exothermic side reactions
Base Triethylamine Efficient HCl scavenging
Molar Ratio 1:1.1 (amine:sulfonyl chloride) Balances reactivity and cost

Analytical Characterization

Critical data for validation:

  • ¹H NMR (DMSO-d₆): Expected signals for aromatic protons (δ 7.5–8.5 ppm), cyclopropyl CH (δ 1.0–1.5 ppm), and sulfonamide NH (δ 8.0–8.5 ppm).
  • HPLC Purity : ≥95% (C18 column, acetonitrile/water gradient).
  • MS (ESI+) : m/z 286.3 [M+H]⁺.

Challenges and Mitigation

Chemical Reactions Analysis

Types of Reactions

N-[2-(Cyclopropylamino)ethyl]-2-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(Cyclopropylamino)ethyl]-2-nitrobenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(Cyclopropylamino)ethyl]-2-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, thereby interfering with metabolic pathways .

Comparison with Similar Compounds

N-[2-(Methylamino)ethyl]-2-nitrobenzene-1-sulfonamide hydrochloride

  • Key Difference: Replaces the cyclopropylamino group with a methylamino group.
  • Molecular Weight : 295.74 g/mol (vs. 312.35 g/mol for the cyclopropyl derivative) .
  • Salt Form : Hydrochloride salt, enhancing solubility in polar solvents compared to the free base form.
  • Synthesis Implications : Methylamine is simpler to incorporate than cyclopropylamine, which requires cyclopropanation steps.

N-[2-(Cyclopropylamino)ethyl]-N-methylcyclopropanamine dihydrochloride

  • Key Difference: Lacks the nitrobenzene-sulfonamide moiety but retains dual cyclopropylamino groups.
  • Price : €675.00/50mg, suggesting higher synthesis complexity due to dual cyclopropane rings .
  • Application : Likely used as a building block for ligands targeting rigid binding pockets.

2,4-Dimethyl-1,2,5-thiadiazolidine-1,1,3-trione

  • Key Difference : Replaces the sulfonamide with a thiadiazolidine trione system.
  • Reactivity : The trione group may confer electrophilic properties distinct from sulfonamides.

Physicochemical and Functional Properties

Compound Name Substituent Molecular Weight (g/mol) Salt Form Price (50mg) Notable Features
N-[2-(Cyclopropylamino)ethyl]-2-nitrobenzene-1-sulfonamide Cyclopropylaminoethyl 312.35 Not specified N/A High lipophilicity, potential metabolic stability
N-[2-(Methylamino)ethyl]-2-nitrobenzene-1-sulfonamide hydrochloride Methylaminoethyl 295.74 Hydrochloride N/A Improved solubility, simpler synthesis
N-[2-(Cyclopropylamino)ethyl]-N-methylcyclopropanamine dihydrochloride Dual cyclopropylamino Not provided Dihydrochloride €675.00 High cost, specialized applications

Research and Application Insights

  • Methylamino vs. Cyclopropylamino: Methylamino derivatives (e.g., ) are more water-soluble but less metabolically stable. Cyclopropylamino groups, while lipophilic, resist oxidative metabolism due to ring strain .
  • Safety Data Gaps : lacks critical safety information (e.g., hazard classification, storage conditions), highlighting the need for further characterization of these compounds.

Notes

Limitations : Direct data on the target compound’s biological activity or toxicity is absent in the provided evidence. Comparisons rely on structural analogs and general sulfonamide chemistry.

Cyclopropane Utility : The cyclopropyl group is a strategic modification in medicinal chemistry to balance lipophilicity and stability, though it increases synthesis complexity .

Commercial Availability : Cyclopropyl-containing compounds (e.g., €675.00/50mg) are premium-priced, reflecting their niche applications and challenging synthesis .

Biological Activity

N-[2-(Cyclopropylamino)ethyl]-2-nitrobenzene-1-sulfonamide is a synthetic compound with notable biological activity, particularly in the realm of antimicrobial agents. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

  • Molecular Formula : C11H15N3O4S
  • Molecular Weight : 285.32 g/mol
  • IUPAC Name : N-[2-(cyclopropylamino)ethyl]-2-nitrobenzenesulfonamide
  • Functional Groups : Sulfonamide and nitro groups are key to its biological activity.

The sulfonamide group is known for its role in inhibiting bacterial folic acid synthesis, a mechanism that underlies the action of many antibiotics.

This compound exhibits its biological activity primarily through the following mechanisms:

  • Antimicrobial Activity : The compound inhibits bacterial growth by interfering with folic acid synthesis, similar to traditional sulfonamides. This inhibition is crucial for bacterial cell division and metabolism.
  • Nitro Group Reduction : The nitro group can be reduced to form reactive intermediates that bind to DNA, leading to cellular damage and death. This mechanism is common among nitro-containing compounds, which are often utilized in treating infections caused by anaerobic bacteria and protozoa .
  • Enzyme Inhibition : The sulfonamide moiety can form hydrogen bonds with active sites of enzymes, potentially inhibiting their function. For example, it may interact with enzymes involved in the synthesis of nucleic acids or proteins.

Biological Activity Overview

Activity Type Description
Antimicrobial Effective against a range of bacteria by inhibiting folic acid synthesis.
Antiparasitic Potential use in treating infections caused by protozoa due to its structural properties.
Anti-inflammatory Possible modulation of inflammatory pathways through interactions with specific proteins .

Case Studies and Research Findings

Several studies have highlighted the biological activity of nitro compounds similar to this compound:

  • A review on nitro compounds indicates that they display a wide spectrum of activities including antineoplastic, antibiotic, and antiparasitic effects. The presence of the nitro group is often crucial for their biological efficacy .
  • Research has shown that compounds with sulfonamide groups demonstrate significant antimicrobial properties, which can be attributed to their ability to mimic para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis.

Synthesis and Development

The synthesis of this compound typically involves:

  • Reagents : Cyclopropylamine and 2-nitrobenzenesulfonyl chloride.
  • Conditions : The reaction usually occurs in an organic solvent such as dichloromethane under controlled temperature conditions.

This synthetic pathway allows for the creation of various derivatives that may enhance its biological activity or alter its pharmacokinetic properties.

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